

Technical Support Center: Enhancing the In Vivo Performance of JNJ-10191584

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Compound of Interest		
Compound Name:	JNJ10191584	
Cat. No.:	B1672985	Get Quote

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working to improve the in vivo stability and half-life of JNJ-10191584, a selective histamine H4 receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What are the potential metabolic liabilities of JNJ-10191584 that could contribute to poor in vivo stability?

A1: While specific metabolic pathways for JNJ-10191584 are not extensively published, molecules with similar structures, such as benzimidazoles and piperazines, can be susceptible to several metabolic transformations. Potential metabolic liabilities may include:

- Oxidation: The benzimidazole ring and the piperazine ring are susceptible to oxidation by cytochrome P450 (CYP) enzymes.
- N-dealkylation: The methyl group on the piperazine ring can be removed through N-dealkylation.
- Hydrolysis: The amide bond could be subject to hydrolysis by amidases.

Identifying the primary metabolic pathways is a critical first step in improving the in vivo stability of JNJ-10191584.

Troubleshooting & Optimization





Q2: What general strategies can be employed to improve the in vivo half-life of a small molecule like JNJ-10191584?

A2: Several strategies can be explored to extend the in vivo half-life of small molecule drugs:

- Structural Modification: Introducing chemical modifications to block metabolic hotspots. For instance, introducing halogens can sometimes increase metabolic stability and half-life.[1][2] [3]
- Formulation Strategies:
 - Lipid-Based Formulations: Incorporating the drug into lipid-based delivery systems like liposomes or micelles can protect it from degradation.[4]
 - Polymer-Based Formulations: Encapsulating the drug in polymeric nanoparticles can shield it from enzymatic degradation.[4]
 - Amorphous Solid Dispersions: This can improve solubility and prevent crystallization,
 which may indirectly enhance plasma stability.[4][5]
- Prodrug Approach: Designing a prodrug that is converted to the active JNJ-10191584 in vivo can improve its pharmacokinetic profile.[4]
- PEGylation: Attaching polyethylene glycol (PEG) chains can increase the molecule's hydrodynamic volume, reducing renal clearance.
- Binding to Plasma Proteins: Increasing the affinity for plasma proteins like albumin can reduce clearance and prolong half-life.[4][6]

Q3: How can I experimentally determine the in vivo stability and half-life of JNJ-10191584?

A3: A standard pharmacokinetic (PK) study in an animal model (e.g., rats or mice) is the primary method. This typically involves:

- Administering a defined dose of JNJ-10191584 (intravenously and/or orally).
- Collecting blood samples at various time points post-administration.



- Quantifying the concentration of JNJ-10191584 in plasma using a validated analytical method (e.g., LC-MS/MS).
- Calculating key PK parameters, including half-life (t½), clearance (CL), and volume of distribution (Vd), from the plasma concentration-time profile.

Troubleshooting Guides

Issue 1: Rapid in vivo clearance and short half-life of JNJ-10191584 observed in initial pharmacokinetic studies.

Potential Cause	Troubleshooting Step	Expected Outcome
High first-pass metabolism	1. Conduct an in vitro metabolic stability assay using liver microsomes or hepatocytes. 2. Identify the major metabolites using LC-MS/MS.	Identification of metabolic hotspots on the JNJ-10191584 molecule.
Poor plasma protein binding	1. Perform a plasma protein binding assay (e.g., equilibrium dialysis).	Determine the fraction of unbound drug, which is more susceptible to clearance.
Rapid renal clearance	1. Analyze urine samples from the PK study to quantify the amount of unchanged JNJ- 10191584 excreted.	High levels of unchanged drug in urine suggest significant renal clearance.

Issue 2: Low oral bioavailability of JNJ-10191584.



Potential Cause	Troubleshooting Step	Expected Outcome
Poor aqueous solubility	1. Determine the solubility of JNJ-10191584 at different pH values. 2. Explore formulation strategies such as amorphous solid dispersions or lipid-based formulations.[4][5]	Improved dissolution and absorption.
Efflux by transporters (e.g., P-glycoprotein)	1. Conduct an in vitro Caco-2 permeability assay to assess drug efflux.	Determine if JNJ-10191584 is a substrate for efflux transporters.
Extensive first-pass metabolism	See troubleshooting steps for "High first-pass metabolism" above.	Elucidate the role of metabolism in low bioavailability.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assessment using Liver Microsomes

Objective: To determine the rate of metabolism of JNJ-10191584 in vitro.

Materials:

- JNJ-10191584
- Pooled liver microsomes (from the species of interest, e.g., human, rat)
- NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
- Phosphate buffer (pH 7.4)
- Positive control compound (e.g., testosterone)
- Acetonitrile (with internal standard for LC-MS/MS analysis)

Procedure:



- Prepare a stock solution of JNJ-10191584 in a suitable solvent (e.g., DMSO).
- Pre-warm the liver microsome suspension and NADPH regenerating system to 37°C.
- In a microcentrifuge tube, combine the phosphate buffer, liver microsomes, and JNJ-10191584 solution.
- Initiate the metabolic reaction by adding the NADPH regenerating system.
- Incubate the reaction mixture at 37°C with shaking.
- At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding ice-cold acetonitrile containing an internal standard.
- Centrifuge the samples to precipitate proteins.
- Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of JNJ-10191584.
- Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Data Presentation

Table 1: Hypothetical In Vitro Metabolic Stability of JNJ-10191584 Analogs

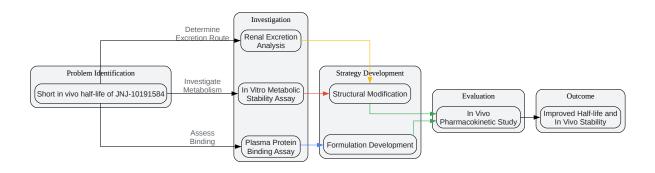
Compound	Structural Modification	In Vitro Half-life (min) in Human Liver Microsomes	Intrinsic Clearance (µL/min/mg protein)
JNJ-10191584	Parent Compound	15	46.2
Analog A	Fluorination on benzimidazole ring	45	15.4
Analog B	Deuteration at N- methyl group	25	27.7
Analog C	Replacement of methyl with cyclopropyl	35	19.8



Table 2: Hypothetical Pharmacokinetic Parameters of JNJ-10191584 Formulations in Rats

Formulation	Dosing Route	Half-life (t½) (h)	Cmax (ng/mL)	AUC (ng·h/mL)	Oral Bioavailabil ity (%)
Aqueous Suspension	Oral	1.2	150	360	15
Lipid-Based Formulation	Oral	3.5	450	1575	65
Polymeric Nanoparticles	Oral	5.8	380	2204	91
Saline Solution	IV	0.8	1200	2400	-

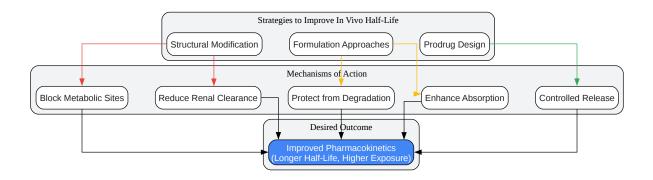
Visualizations



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Caption: Troubleshooting workflow for improving JNJ-10191584's in vivo half-life.



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Caption: Conceptual strategies for enhancing the pharmacokinetic profile of JNJ-10191584.

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